molecular formula C11H9N B1294476 2-Vinylquinoline CAS No. 772-03-2

2-Vinylquinoline

Cat. No. B1294476
CAS RN: 772-03-2
M. Wt: 155.2 g/mol
InChI Key: XUGNJOCQALIQFG-UHFFFAOYSA-N
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Description

2-Vinylquinoline is a chemical compound with the molecular formula C11H9N . It is used in various fields such as medicinal chemistry, material science, and agrochemical industries .


Synthesis Analysis

The synthesis of 2-Vinylquinolines can be achieved via trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehyde under microwave irradiation . This method is reported to be rapid and efficient .


Chemical Reactions Analysis

2-Vinylquinoline can undergo polymerization in suspension, using azobis-iso-butyronitrile as an initiator .


Physical And Chemical Properties Analysis

2-Vinylquinoline has a molecular weight of 155.2 g/mol . More detailed physical and chemical properties were not found in the sources.

Scientific Research Applications

Antimalarial Activity

2-Vinylquinoline has been found to have excellent antimalarial activities. A study reported the synthesis of 2-vinylquinolines and their evaluation as antimalarial agents . The compounds demonstrated excellent antimalarial activities against the chloroquine-resistant Dd2 strain of Plasmodium falciparum .

Synthesis of Functionalized Quinolines

2-Vinylquinoline can be used in the synthesis of functionalized quinolines . For instance, 2-Chloroquinoline-3-carbaldehyde can undergo substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation . This results in the formation of 2-(phenylethynyl) quinoline-3-carbaldehydes .

Microwave-Assisted Synthesis

The compound can be synthesized rapidly and efficiently via trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehyde under microwave irradiation . This method of synthesis is advantageous due to its speed and efficiency .

Medicinal Chemistry Research

Quinoline, which includes 2-Vinylquinoline, is an important pharmacophore due to its tremendous benefits in medicinal chemistry research . It has a broad spectrum of bioactivity and is a core template in drug design .

Material Science and Agrochemical Industries

Quinoline, the parent compound of 2-Vinylquinoline, has found broad applications in material science and agrochemical industries . For example, hydroxyquinolines are excellent metal chelators as well as important precursors for agrochemical production .

Biological Studies

N-alkylated quinoline dyes, which can be derived from 2-Vinylquinoline, are versatile tools for biological studies . They can be used to stain cells and tissues, making them useful in various biological and medical research applications .

Safety And Hazards

2-Vinylquinoline may cause skin burns and severe and permanent damage to the digestive tract . It is recommended to handle it with care, avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

2-ethenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h2-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGNJOCQALIQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33638-30-1
Record name Quinoline, 2-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33638-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4061123
Record name Quinoline, 2-ethenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinylquinoline

CAS RN

772-03-2
Record name 2-Ethenylquinoline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Vinylquinoline
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Record name 2-Vinylquinoline
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Record name Quinoline, 2-ethenyl-
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Record name 2-vinylquinoline
Source European Chemicals Agency (ECHA)
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Record name 2-VINYLQUINOLINE
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Synthesis routes and methods I

Procedure details

A solution of 2-chloroquinoline (1 g, 6.11 mmol) and vinyl tributyl tin (2.69 mL, 9.17 mmol) in toluene (30 mL) was treated with Pd(PPh3)4 (0.706 g, 0.611 mmol) and heated to reflux for 1.5 h. The reaction mixture was concentrated and the resulting material was purified directly by gradient elution on silica gel (0 to 25% EtOAc in hexanes) to afford the title compound as a colorless oil (941 mg, 99%). All spectral data matched literature values.1 LRMS m/z (M+H) 156.1 found, 156.2 required. (1 Fakhfakh, M. A.; Franck, X.; Fournet, A.; Hocquemiller, R.; Figadère, B. Tetrahedron Lett. 2001, 42, 3847.)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.69 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.706 g
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

2-chloroquinoline (1-1) (1.00 g, 6.1 mmol) in toluene (25 mL) was sparged with N2 gas for 5 min, and tributyl(vinyl)stannane (2.52 g, 2.33 mL, 8.0 mmol) and tetrakis(triphenylphosphine)palladium (0.353 g, 0.31 mmol) were added. The mixture was heated at 125° C. for 1 h, then cooled and concentrated in vacuo. The residue was suspended in CH2Cl2 (20 mL) and purified by silica gel flash column chromatography (80 g cartridge), eluting with 0-30% EtOAc/hexanes over 20 min. The fractions containing the desired product (1-2) were pooled, and after solvent removal in vacuo, 700 mg (74%) of a clear oil were obtained. LC/MS: m/z (M+H)=156.0.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step Two
Quantity
0.353 g
Type
catalyst
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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